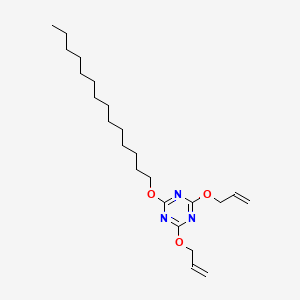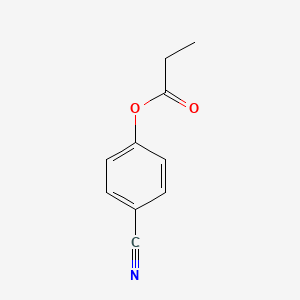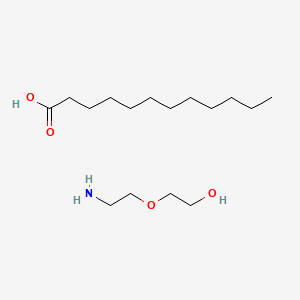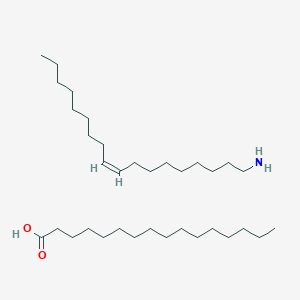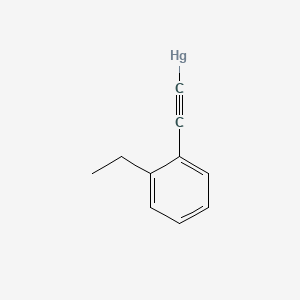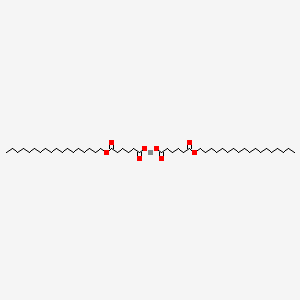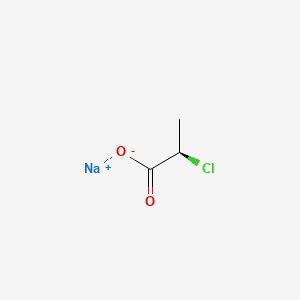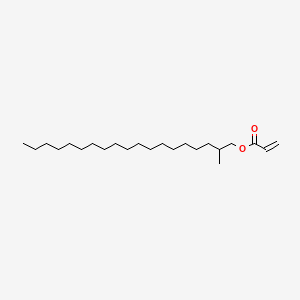
2-Methylnonadecyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylnonadecyl acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long carbon chain, which imparts unique properties making it valuable in various industrial applications. Acrylates, including this compound, are widely used in the production of polymers, coatings, adhesives, and other materials due to their ability to undergo polymerization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylnonadecyl acrylate typically involves the esterification of acrylic acid with 2-Methylnonadecanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for efficient mixing and heat transfer, which are crucial for the exothermic esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylnonadecyl acrylate can undergo various chemical reactions, including:
Polymerization: The most common reaction, where the acrylate group undergoes free radical polymerization to form polymers.
Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield acrylic acid and 2-Methylnonadecanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals generated from initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Hydrolysis: Conducted in the presence of strong acids like hydrochloric acid or bases like sodium hydroxide.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.
Major Products:
Polymerization: Produces poly(this compound), a polymer with applications in coatings and adhesives.
Hydrolysis: Yields acrylic acid and 2-Methylnonadecanol.
Transesterification: Results in the formation of different acrylate esters depending on the alcohol used
Wissenschaftliche Forschungsanwendungen
2-Methylnonadecyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with tailored properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its use in medical adhesives and coatings for biomedical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent film-forming properties
Wirkmechanismus
The primary mechanism of action for 2-Methylnonadecyl acrylate involves its polymerization to form long-chain polymers. The acrylate group undergoes free radical polymerization, where the double bond reacts with free radicals to form a polymer chain. This process can be initiated by heat, UV light, or chemical initiators. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexyl acrylate: Known for its use in pressure-sensitive adhesives.
Butyl acrylate: Commonly used in the production of paints and coatings.
Methyl methacrylate: Widely used in the production of acrylic glass and resins.
Uniqueness of 2-Methylnonadecyl Acrylate: this compound is unique due to its long carbon chain, which imparts superior hydrophobicity and flexibility to the resulting polymers. This makes it particularly valuable in applications requiring durable and water-resistant coatings and adhesives .
Eigenschaften
CAS-Nummer |
93804-56-9 |
|---|---|
Molekularformel |
C23H44O2 |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
2-methylnonadecyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(3)21-25-23(24)5-2/h5,22H,2,4,6-21H2,1,3H3 |
InChI-Schlüssel |
FCAXOVLLASPKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


